
(3R,4R,5S)-4,5-Diamino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4R,5S)-4,5-Diamino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclohexene ring substituted with amino groups and a pentan-3-yloxy group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R,5S)-4,5-Diamino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid typically involves multiple steps, including the formation of the cyclohexene ring, introduction of amino groups, and attachment of the pentan-3-yloxy group. Common synthetic routes may involve:
Cyclohexene Ring Formation: This can be achieved through Diels-Alder reactions or other cyclization methods.
Amino Group Introduction: Amination reactions using reagents such as ammonia or amines under specific conditions.
Pentan-3-yloxy Group Attachment: Etherification reactions using pentan-3-ol and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4R,5S)-4,5-Diamino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino groups or the ether linkage.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(3R,4R,5S)-4,5-Diamino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism by which (3R,4R,5S)-4,5-Diamino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Signal Transduction: It may modulate signaling pathways by interacting with receptors or other signaling molecules.
Gene Expression: The compound could influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3R,4R,5S)-4,5-Diamino-3-(butan-2-yloxy)cyclohex-1-ene-1-carboxylic acid
- (3R,4R,5S)-4,5-Diamino-3-(hexan-4-yloxy)cyclohex-1-ene-1-carboxylic acid
Uniqueness
(3R,4R,5S)-4,5-Diamino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C12H22N2O3 |
|---|---|
Poids moléculaire |
242.31 g/mol |
Nom IUPAC |
(3R,4R,5S)-4,5-diamino-3-pentan-3-yloxycyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C12H22N2O3/c1-3-8(4-2)17-10-6-7(12(15)16)5-9(13)11(10)14/h6,8-11H,3-5,13-14H2,1-2H3,(H,15,16)/t9-,10+,11+/m0/s1 |
Clé InChI |
RNQDCSINGDYZIY-HBNTYKKESA-N |
SMILES isomérique |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1N)N)C(=O)O |
SMILES canonique |
CCC(CC)OC1C=C(CC(C1N)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


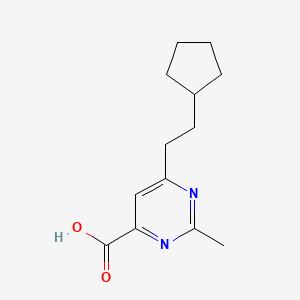
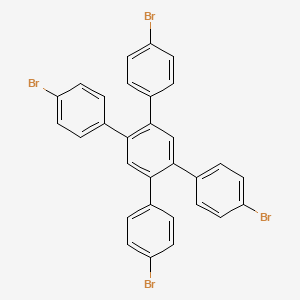

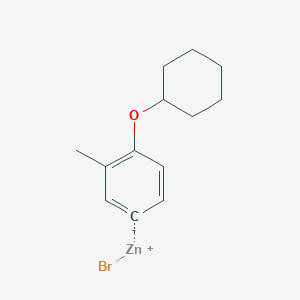
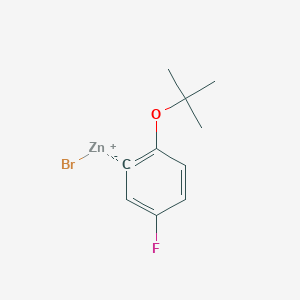
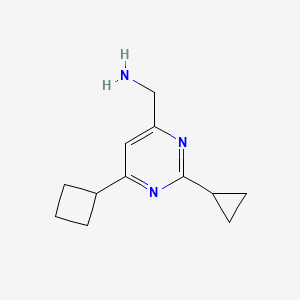
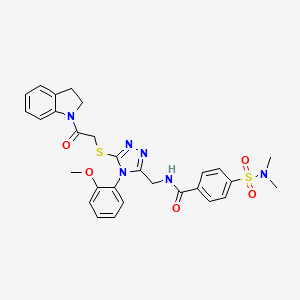
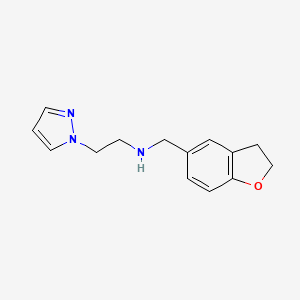
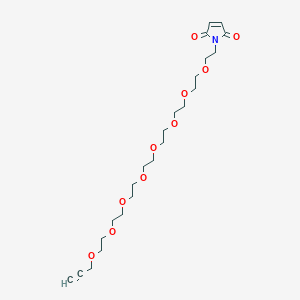
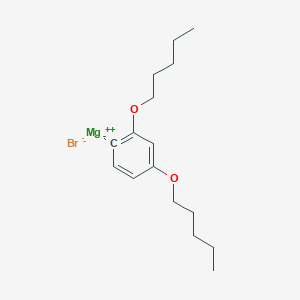
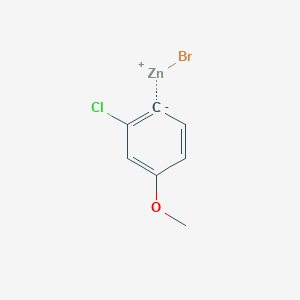
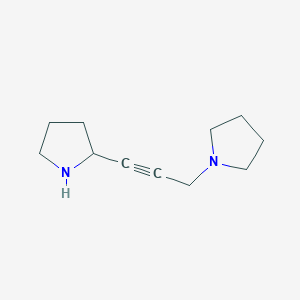
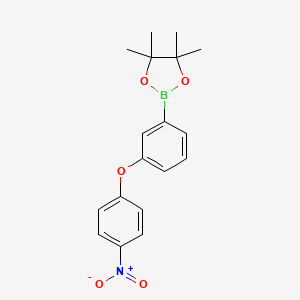
![5-Oxa-2,8-diazaspiro[3.5]nonan-9-one](/img/structure/B14885629.png)
